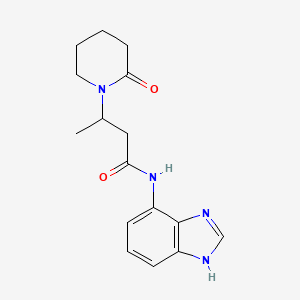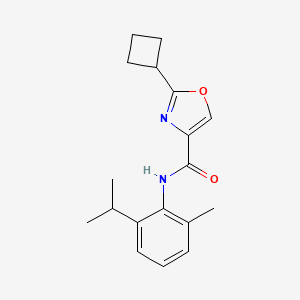![molecular formula C18H22N2O3 B6915904 N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide](/img/structure/B6915904.png)
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide is a complex organic compound that features a quinoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce alkyl or aryl groups at specific positions on the quinoline ring .
Scientific Research Applications
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-proliferative agent, making it a candidate for cancer research.
Medicine: It has been investigated for its ability to inhibit protein kinases, which are crucial in cell signaling and cancer progression.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for the development of anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide: This compound shares a similar quinoline core but has a different substituent at the carboxamide position.
N-(cyclopropylmethyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide: Another related compound with a biphenyl structure and an oxadiazole moiety.
Uniqueness
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide is unique due to its specific combination of a quinoline core with an oxolane-3-carboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17-6-3-13-9-15(19-18(22)14-7-8-23-11-14)4-5-16(13)20(17)10-12-1-2-12/h4-5,9,12,14H,1-3,6-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVWDMEKFLOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CCC3=C2C=CC(=C3)NC(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]-N-cyclopentylacetamide](/img/structure/B6915836.png)
![2,5-dimethyl-N-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6915845.png)
![N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B6915849.png)
![N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B6915862.png)
![1-tert-butyl-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]triazole-4-carboxamide](/img/structure/B6915865.png)
![N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B6915871.png)
![N-[4-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B6915874.png)


![1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6915903.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B6915907.png)
![(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915913.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide](/img/structure/B6915918.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-[(2-piperidin-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6915926.png)
